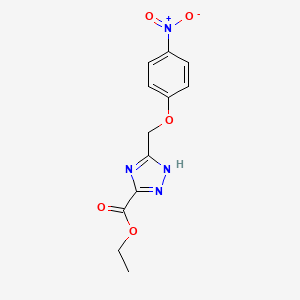

Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a (4-nitrophenoxy)methyl group and at position 5 with an ethyl ester. The 4-nitrophenoxy moiety introduces strong electron-withdrawing properties, which may enhance stability and influence reactivity in synthetic or biological contexts.

Properties

Molecular Formula |

C12H12N4O5 |

|---|---|

Molecular Weight |

292.25 g/mol |

IUPAC Name |

ethyl 5-[(4-nitrophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C12H12N4O5/c1-2-20-12(17)11-13-10(14-15-11)7-21-9-5-3-8(4-6-9)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,15) |

InChI Key |

HTDIZZIXDJBHKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)COC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the 4-nitrophenoxy methyl intermediate, which is then reacted with ethyl 1H-1,2,4-triazole-5-carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenoxy group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of phenoxy-substituted triazoles .

Scientific Research Applications

Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenoxy group may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The para-nitro group on the phenoxy moiety distinguishes the target compound from analogs with ortho-nitro or other substituents. For example:

- Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (): The nitro group at the ortho position reduces steric hindrance compared to para substitution but may decrease resonance stabilization. This compound exhibits a melting point of 134–135°C (decomposition) and a 90% yield in hydrolysis reactions .

- Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (): The nitro group is para to the triazole’s N1, with a methyl group at C4. This derivative shows antimicrobial and antiviral activities, suggesting that nitro placement (N1 vs. C3) significantly impacts biological function .

Comparative Data Table

Key Observations

Ortho-nitro analogs (e.g., ) may exhibit lower melting points due to reduced symmetry .

Synthetic Challenges : Electron-donating groups (e.g., methoxy in ) hinder cyclization, whereas nitro groups facilitate efficient synthesis via CuAAC or hydrazide routes .

Biological Relevance : Antimicrobial activity in and correlates with para-nitro substitution, suggesting the target compound may share similar properties if tested .

Biological Activity

Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This compound is characterized by its unique structural features, which contribute to its diverse range of biological effects.

Antimicrobial Properties

Triazole derivatives, including Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate, have been reported to exhibit significant antimicrobial activity. Research indicates that triazoles can inhibit the growth of various fungi and bacteria. For instance, studies have shown that triazole compounds can act as effective fungicides by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole .

Inhibition of Enzymatic Activity

The compound's biological activity extends to the inhibition of specific enzymes. Triazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The incorporation of a nitrophenyl group into the triazole structure has been linked to enhanced AChE inhibitory activity. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range, indicating promising potential as therapeutic agents for cognitive disorders .

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate may exhibit selective cytotoxicity towards certain cancer cells. In vitro assays have shown that related compounds can induce apoptosis in leukemic cells by triggering mitochondrial dysfunction and DNA damage without directly intercalating with DNA . This suggests that such compounds could be developed further as anticancer agents.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various triazole derivatives against fungal pathogens, Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate was found to exhibit notable antifungal activity against Candida albicans and Aspergillus niger. The compound's effectiveness was assessed using disk diffusion methods, yielding zones of inhibition comparable to those produced by standard antifungal treatments.

Study 2: AChE Inhibition

A study focused on the structure-activity relationship (SAR) of triazole compounds revealed that Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate displayed significant AChE inhibitory properties. Molecular docking studies indicated that the compound binds effectively to the active site of AChE, forming crucial interactions with key amino acid residues. The IC50 value was determined to be approximately 25 µM, suggesting moderate potency compared to known inhibitors like donepezil .

Study 3: Cytotoxicity in Cancer Research

In an evaluation of cytotoxic effects against human leukemic cell lines (Jurkat T-cells), Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate demonstrated a GI50 value of 15 µM. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing. These findings support the potential of this compound in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.